5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde
Description
5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde is a phenolic aldehyde derivative characterized by a 2,3,4-trihydroxybenzaldehyde core substituted at the 5-position with a trans-configured but-2-en-1-yl group. Its molecular formula is C₁₁H₁₂O₄ (molecular weight: 208.21 g/mol).
Properties
IUPAC Name |
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZMIBBLYKK-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=CC(=C(C(=C1O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536281 | |
| Record name | 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94008-46-5 | |
| Record name | 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection-Formylation-Deprotection Method
Patent CN112830872A details a three-step protocol starting with pyrogallol (1,2,3-trihydroxybenzene).
- Hydroxyl Protection : Pyrogallol undergoes protection with diphenyl carbonate in methyl tert-butyl ether (MTBE) and triethylamine, yielding a bis-carbonate intermediate (Compound B, 95–97% yield).
- Formylation : Dichloromethyl ethyl ether and aluminum trichloride facilitate electrophilic formylation at the para position relative to the protected hydroxyl groups, producing Compound C (89–93% yield).
- Deprotection : Alkaline hydrolysis removes the carbonate protecting groups, yielding 2,3,4-trihydroxybenzaldehyde (Compound D, >95% purity by HPLC).
Plant Extraction and Decarboxylation Method
Patent CN1721386A describes a bio-based route using Amur maple leaves. Tannins are hydrolyzed to gallic acid, which undergoes decarboxylation in dimethylformamide (DMF) at 175–210°C to form pyrogallol. Subsequent hydroxylation via acidic or oxidative conditions generates 2,3,4-trihydroxybenzaldehyde, albeit with lower yields (60–70%) compared to synthetic methods.
Strategies for Introducing the (2E)-But-2-en-1-yl Group
The trans-alkenyl moiety at position 5 requires precise regiochemical and stereochemical control. Three principal strategies emerge:
Electrophilic Aromatic Substitution
Friedel-Crafts alkylation using (2E)-but-2-en-1-yl bromide in the presence of Lewis acids (e.g., AlCl₃) offers a direct route. However, competing O-alkylation and carbocation rearrangements necessitate hydroxyl protection. Methyl ethers or acetates are preferred for their stability under acidic conditions.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura coupling between 5-bromo-2,3,4-trihydroxybenzaldehyde and (2E)-but-2-en-1-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves regioselective alkenylation. Pre-bromination of the aromatic core is achieved via directed ortho-metallation (LiTMP, −78°C) followed by quenching with Br₂.
Rearrangement Reactions
Lewis acid-mediated cationic rearrangements, as demonstrated in PMC5697954, enable alkenyl migration from oxygen to carbon. For example, allyl ether derivatives of 2,3,4-trihydroxybenzaldehyde undergo SnCl₄-promoted rearrangement to furnish the 5-alkenyl product.
Detailed Synthetic Routes
Route 1: Sequential Protection, Alkylation, and Deprotection
- Protection : 2,3,4-Trihydroxybenzaldehyde is treated with acetic anhydride to form tri-O-acetyl-2,3,4-trihydroxybenzaldehyde.
- Alkylation : Friedel-Crafts reaction with (2E)-but-2-en-1-yl bromide (AlCl₃, CH₂Cl₂, 0°C) introduces the alkenyl group at position 5.
- Deprotection : Methanolic HCl cleaves the acetyl groups, yielding the target compound (overall yield: 52–58%).
Route 2: Direct Coupling via Suzuki-Miyaura Reaction
Route 3: Claisen Rearrangement Approach
- Allyl Ether Formation : 4-Hydroxyl of 2,3,4-trihydroxybenzaldehyde is allylated (allyl bromide, K₂CO₃, acetone).
- Rearrangement : Heating the allyl ether (200°C, DMF) induces Claisen rearrangement, relocating the alkenyl group to position 5 (yield: 48–55%).
Optimization and Challenges
Protecting Group Selection
Orthogonal protection (e.g., acetyl for hydroxyls, SEM for aldehydes) mitigates undesired side reactions. MTBE proves optimal for solubility and recyclability.
Regioselectivity Issues
Electron-withdrawing aldehyde groups deactivate the ring, necessitating activating protections (e.g., methyl ethers) for electrophilic substitution.
Stereochemical Control
Wittig olefination with stabilized ylides ensures trans-selectivity (>95% E-configuration).
Analytical Characterization
Applications and Derivatives
5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde serves as a precursor to antiparasitic agents (PMC9044521) and trypanocidal compounds (PMC5697954). Derivatives with modified alkenyl chains exhibit enhanced bioactivity, underscoring its pharmacological versatility.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as ethers or esters.
Scientific Research Applications
The compound 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde is a derivative of trihydroxybenzaldehyde with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant case studies and data tables.
Key Properties
- Molecular Weight : 222.24 g/mol
- Melting Point : Data not extensively documented.
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
This compound exhibits promising biological activities, particularly as an antioxidant and anti-inflammatory agent. Its structural features allow it to interact with various biological targets.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of similar compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that compounds with hydroxyl groups significantly scavenged free radicals, suggesting that this compound may possess similar properties.
Materials Science
The compound can be utilized in the synthesis of novel polymers and composites due to its reactive aldehyde group. It serves as a monomer for creating cross-linked networks that exhibit enhanced mechanical properties.
Case Study: Polymer Synthesis
Research demonstrated the polymerization of similar aldehydes with phenolic compounds to create thermosetting resins. These resins showed improved thermal stability compared to traditional materials.
Environmental Science
The compound's ability to chelate metal ions makes it a candidate for environmental remediation applications. It can potentially be used to remove heavy metals from contaminated water sources.
Case Study: Metal Ion Removal
Experimental studies have shown that trihydroxybenzaldehydes can effectively bind to lead and cadmium ions in aqueous solutions, leading to reduced toxicity levels.
Mechanism of Action
The mechanism of action of 5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s biological effects are mediated through its interaction with cellular enzymes and receptors, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Core Structure: 2,3,4-Trihydroxybenzaldehyde vs. Other Trihydroxybenzaldehyde Isomers
The parent compound, 2,3,4-trihydroxybenzaldehyde (CAS 2144-08-3, C₇H₆O₄), serves as the foundational scaffold for the target molecule. Key properties include:
- Melting Point : 159°C .
- Solubility: Polar solvents (e.g., water, ethanol) due to three hydroxyl groups.
Comparison with 2,4,5-Trihydroxybenzaldehyde :
- Hydroxyl Positions : 2,4,5 vs. 2,3,4 in the parent compound.
- Electronic Effects : The 2,3,4 arrangement creates a contiguous hydrogen-bonding network, enhancing acidity (pKa ~7–9) and stability compared to the 2,4,5 isomer.
- Reactivity : The aldehyde group at the 1-position in both isomers is highly reactive, enabling Schiff base formation or condensation reactions .
Substituent Effects: But-2-en-1-yl vs. Prenyl and Other Alkenyl Groups
5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde vs. 5-Prenyl Derivatives
A structurally related compound, 5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol (CAS 69065-16-3), features:
- Substituents : A prenyl (3-methylbut-2-en-1-yl) group at the 2-position and a stilbene moiety at the 5-position.
- Hydroxyl Positions : 1,3,5 vs. 2,3,4 in the target compound.
- Molecular Weight : 342.34 g/mol (vs. 208.21 g/mol for the target) .
Key Differences :
Lipophilicity : The prenyl group’s branching increases lipophilicity (logP ~3.5) compared to the simpler butenyl chain (logP ~2.8).
Bioactivity: Prenylated phenolics often exhibit enhanced antimicrobial and antioxidant activities due to improved membrane penetration. The target compound’s bioactivity may differ due to its smaller substituent and distinct hydroxyl arrangement .
Comparison with Piperazine Derivatives
- Functional Groups : Piperazine introduces basicity (pKa ~9–10) and hydrogen-bonding sites, altering solubility and receptor interactions.
- Applications : Piperazine derivatives are common in drug design (e.g., antipsychotics), whereas the target compound’s aldehyde group may favor covalent binding or catalytic roles .
Physicochemical Properties: Structural Impact
*Estimated based on reduced crystal packing efficiency due to the butenyl chain.
Reactivity and Functional Group Interactions
- Aldehyde Group : Enables nucleophilic addition (e.g., with amines to form Schiff bases) or redox reactions.
- Butenyl Chain : The trans-configuration (E) minimizes steric hindrance, enhancing conjugation with the aromatic ring. This planar structure may improve π-π stacking in solid-state applications.
Biological Activity
5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde, also known as a derivative of 2,3,4-trihydroxybenzaldehyde, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- CAS Number : 1758-51-6
This compound features a substituted benzaldehyde structure with multiple hydroxyl groups that contribute to its reactivity and biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
Study Findings :
A study evaluating various polyhydroxybenzaldehyde derivatives found that those with multiple hydroxyl groups showed enhanced radical scavenging activity. The presence of the butenyl group in this compound may further augment this effect due to increased electron donation capacity .
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its hydroxyl groups enhance interaction with microbial cell membranes and metabolic pathways.
Case Study :
In vitro studies demonstrated that derivatives of trihydroxybenzaldehyde exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 64 µg/mL for certain derivatives . This suggests that the structural modifications in the compound can lead to enhanced bioactivity.
3. Anticancer Potential
The anticancer effects of compounds related to this compound have been explored in various studies.
Research Findings :
A study on similar compounds indicated that they could induce apoptosis in cancer cell lines such as SGC7901 (human gastric cancer) through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of multiple hydroxyl groups is believed to play a significant role in enhancing cytotoxic effects against cancer cells.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[(2E)-but-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For instance, 2,3,4-trihydroxybenzaldehyde derivatives form Schiff bases through [1+1] condensation with amines or hydrazines under reflux in ethanol . Purification often employs high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (e.g., water:methanol 90:10 to 50:50) to achieve >95% purity . Recrystallization from hot aqueous ethanol is recommended to remove polar impurities .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR (DMSO-d) to identify aldehyde protons (δ 9.8–10.2 ppm) and hydroxy groups (δ 8.5–9.5 ppm). IR spectroscopy confirms aldehyde C=O stretching (~1680 cm) and phenolic O–H stretches (~3200–3500 cm) .
- Crystallography : X-ray diffraction with SHELXL or APEX2 software resolves intramolecular hydrogen bonds (e.g., O–HO between 2-hydroxy and aldehyde groups) . Data collection at 100 K minimizes thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
